5-Chloro-3-sulfamoylthiophene-2-carboxylic acid 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1017791-22-8
VCID: VC2539250
InChI: InChI=1S/C5H4ClNO4S2/c6-3-1-2(13(7,10)11)4(12-3)5(8)9/h1H,(H,8,9)(H2,7,10,11)
SMILES: C1=C(SC(=C1S(=O)(=O)N)C(=O)O)Cl
Molecular Formula: C5H4ClNO4S2
Molecular Weight: 241.7 g/mol

5-Chloro-3-sulfamoylthiophene-2-carboxylic acid

CAS No.: 1017791-22-8

Cat. No.: VC2539250

Molecular Formula: C5H4ClNO4S2

Molecular Weight: 241.7 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-sulfamoylthiophene-2-carboxylic acid - 1017791-22-8

Specification

CAS No. 1017791-22-8
Molecular Formula C5H4ClNO4S2
Molecular Weight 241.7 g/mol
IUPAC Name 5-chloro-3-sulfamoylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C5H4ClNO4S2/c6-3-1-2(13(7,10)11)4(12-3)5(8)9/h1H,(H,8,9)(H2,7,10,11)
Standard InChI Key DLCJPZJBDWBNQJ-UHFFFAOYSA-N
SMILES C1=C(SC(=C1S(=O)(=O)N)C(=O)O)Cl
Canonical SMILES C1=C(SC(=C1S(=O)(=O)N)C(=O)O)Cl

Introduction

5-Chloro-3-sulfamoylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C₅H₄ClNO₄S₂ and a molecular weight of 241.7 g/mol. It is identified by the CAS number 1017791-22-8 and is also known as 3-(aminosulfonyl)-5-chlorothiophene-2-carboxylic acid . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.

Synthesis and Preparation

While specific synthesis methods for 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid are not widely detailed in the available literature, compounds with similar structures often involve reactions that introduce the sulfamoyl group onto a thiophene ring. The preparation of related compounds typically involves chlorosulfonation or sulfonation steps followed by the introduction of the carboxylic acid functionality .

Biological and Chemical Applications

5-Chloro-3-sulfamoylthiophene-2-carboxylic acid has been studied in the context of its interaction with enzymes. For example, it has been used in structural studies with the AmpC beta-lactamase, where it acts as a fragment in complex with the enzyme . This suggests potential applications in drug discovery or as a tool for understanding enzyme mechanisms.

Research Findings and Data

Research on this compound is limited, but its interaction with biological systems, such as enzymes, indicates potential for further investigation into its biological activities. The compound's structural features, including the sulfamoyl and carboxylic acid groups, suggest it could participate in various biochemical reactions or interactions.

Application/StudyKey Findings
Enzyme InteractionActs as a fragment in complex with AmpC beta-lactamase
Potential Biological ActivitySuggests potential for drug discovery or biochemical tool applications

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